6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine
Description
6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 1363382-85-7) is a brominated heterocyclic compound featuring a fused pyrrole-pyridine core. Its molecular formula is C8H7BrN2, with a molecular weight of 211.07 g/mol . The bromine atom at position 6 and methyl group at position 3 confer unique reactivity and steric properties, making it valuable in medicinal chemistry and materials science. This compound serves as a key intermediate in synthesizing kinase inhibitors and π-conjugated polymers due to its electron-deficient aromatic system .
Properties
IUPAC Name |
6-bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-3-10-7-2-6(9)4-11-8(5)7/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLGTOMWWCDXOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401257646 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine, 6-bromo-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401257646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363382-85-7 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine, 6-bromo-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine, 6-bromo-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401257646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the bromination of 3-methyl-1H-pyrrolo[3,2-b]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the bromination process to ensure high yield and purity, possibly using continuous flow reactors to control reaction parameters more precisely.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, facilitated by palladium catalysts.
Oxidation and Reduction: The pyrrole and pyridine rings can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Cross-Coupling Reactions: Utilize palladium catalysts, bases like potassium carbonate, and ligands such as triphenylphosphine in solvents like toluene or DMF.
Oxidation and Reduction: Employ oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Substitution Reactions: Yield various substituted pyrrolo[3,2-b]pyridines depending on the nucleophile used.
Cross-Coupling Reactions: Produce biaryl or alkyne-substituted derivatives.
Oxidation and Reduction: Result in oxidized or reduced forms of the pyrrole and pyridine rings.
Scientific Research Applications
6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound can inhibit their signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells. The exact molecular pathways and targets may vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Isomers
6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 1190319-51-7)
- Molecular Formula : C8H7BrN2 (identical to the target compound).
- Key Differences: The methyl group at position 2 (vs.
- Applications : Used in the synthesis of 4-azaindole derivatives, which are explored as kinase inhibitors .
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 958358-00-4)
Halogen and Functional Group Variants
6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-31-3)
- Molecular Formula : C7H4BrClN2.
- Key Differences : The chloro substituent at position 3 increases electronegativity but reduces leaving-group ability compared to bromine, limiting utility in Suzuki-Miyaura couplings .
6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxaldehyde (CAS 1190312-27-6)
Heterocycle-Modified Analogs
6-Bromo-1H-pyrazolo[4,3-b]pyridine (CAS 1150617-54-1)
- Molecular Formula : C6H4BrN3.
6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
- Molecular Formula : C7H6BrN3O.
- Key Differences: The imidazole ring fused with pyridine introduces a ketone group, improving solubility and enabling hydrogen-bond donor-acceptor interactions in medicinal chemistry .
Comparative Data Table
Biological Activity
6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure with a bromine atom at the 6th position and a methyl group at the 3rd position, contributing to its reactivity and biological interactions. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications.
This compound exhibits significant interactions with various biological targets:
- Kinase Inhibition : This compound has been investigated for its ability to inhibit fibroblast growth factor receptors (FGFRs), which play a critical role in cellular signaling pathways associated with cancer progression and other diseases .
- Enzyme Interactions : It has shown potential as an inhibitor of acetyl-CoA carboxylase, an enzyme involved in fatty acid metabolism, suggesting implications for metabolic disorders like obesity and diabetes.
The biological activity of this compound primarily involves its binding to specific receptors and enzymes:
- FGFR Inhibition : By binding to FGFRs, this compound disrupts their signaling pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells. Studies have reported IC50 values in the nanomolar range for FGFR inhibition .
- Acetyl-CoA Carboxylase Inhibition : The inhibition of this enzyme may reduce lipid synthesis and promote fatty acid oxidation, providing a potential therapeutic avenue for treating metabolic diseases.
Anticancer Properties
Research has highlighted the anticancer potential of this compound:
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 4T1 (breast cancer) | 7 - 25 | Induces apoptosis via FGFR inhibition | |
| Various cancer cell lines | Varies | Alters phosphorylation states affecting gene expression |
In vitro studies have demonstrated that this compound can effectively inhibit the proliferation of cancer cells while promoting apoptotic pathways.
Antimicrobial Activity
Although primarily studied for its anticancer properties, there is emerging evidence regarding its antimicrobial effects:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 12.5 - 25 | Staphylococcus aureus |
These findings suggest that this compound may possess broader biological activity beyond oncology.
Future Directions
The ongoing research into this compound indicates several promising avenues:
- Drug Development : Further optimization of this compound could lead to novel therapeutics targeting FGFRs or metabolic pathways.
- Combination Therapies : Investigating its effects in combination with existing anticancer agents may enhance therapeutic efficacy.
- Expanded Biological Testing : Additional studies on its interactions with other biological targets could unveil new applications in treating various diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
